2-[(4-Methoxyphenoxy)methyl]-8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxyphenoxy)methyl]-8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenoxy)methyl]-8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and the development of more environmentally friendly reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenoxy)methyl]-8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
2-[(4-Methoxyphenoxy)methyl]-8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: As a kinase inhibitor, it has shown potential in the treatment of cancer by selectively targeting tumor cells.
Biological Studies: It is used in studies to understand the molecular mechanisms of kinase inhibition and its effects on cell cycle progression and apoptosis.
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological targets.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenoxy)methyl]-8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with similar biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolopyrimidine scaffold and exhibits similar kinase inhibitory properties.
Thioglycoside derivatives: These compounds also show potent cytotoxic activities against cancer cell lines.
Uniqueness
2-[(4-Methoxyphenoxy)methyl]-8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a more effective inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C22H18N4O2S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[(4-methoxyphenoxy)methyl]-11-methyl-12-phenyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H18N4O2S/c1-14-19(15-6-4-3-5-7-15)20-21-24-18(25-26(21)13-23-22(20)29-14)12-28-17-10-8-16(27-2)9-11-17/h3-11,13H,12H2,1-2H3 |
InChI Key |
QKDQLTSXUGXQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN3C2=NC(=N3)COC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.